

In-Depth Technical Guide: Boc- β -Alanine 4-Nitrophenyl Ester (CAS: 17547-09-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Boc-beta-alanine 4-nitrophenyl ester

Cat. No.: B098815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc- β -alanine 4-nitrophenyl ester (CAS: 17547-09-0) is a pivotal reagent in modern biochemical and pharmaceutical research, primarily serving as a versatile building block in the synthesis of peptides and other complex organic molecules.^[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of β -alanine enhances its stability and solubility, while the 4-nitrophenyl (ONp) ester serves as an efficient activating group for amide bond formation.^[1] This combination of features makes it a valuable tool in solid-phase peptide synthesis (SPPS), solution-phase synthesis, drug delivery systems, and bioconjugation applications.^[1] This guide provides a comprehensive overview of its chemical properties, key applications with detailed experimental protocols, and relevant logical workflows.

Chemical and Physical Properties

A summary of the key quantitative data for Boc- β -alanine 4-nitrophenyl ester is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	17547-09-0
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆
Molecular Weight	310.31 g/mol
Appearance	White to off-white powder
Melting Point	60-67 °C
Purity	≥97% (HPLC)
Storage Conditions	0-8 °C

Core Applications and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

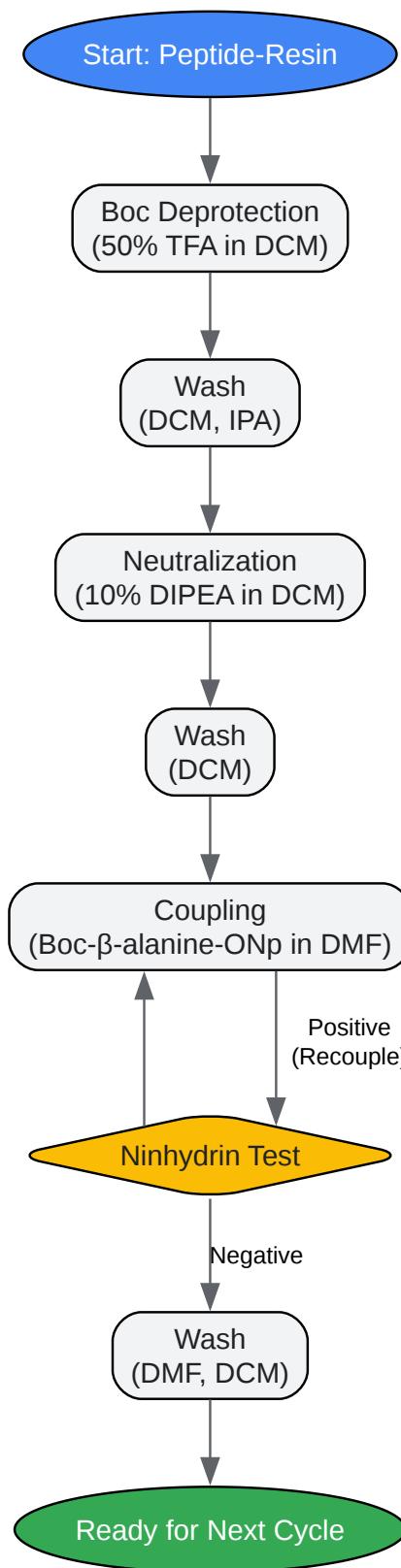
Boc-β-alanine 4-nitrophenyl ester is extensively used as a building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the 4-nitrophenyl ester facilitates the coupling reaction with the free amino group of the growing peptide chain on the solid support.

This protocol outlines a single cycle of deprotection and coupling for the incorporation of a Boc-β-alanine residue into a peptide chain anchored to a resin (e.g., Merrifield or PAM resin).

a) Boc Deprotection:

- **Resin Swelling:** Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.
- **Pre-wash:** Drain the DCM and perform a short pre-wash with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.^[2]
- **Deprotection:** Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.^[2]

- **Washing:** Drain the deprotection solution. Wash the resin sequentially with DCM (2 times) and isopropanol (IPA) (2 times) to remove residual TFA.[2]


b) Neutralization:

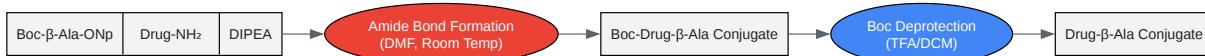
- Suspend the resin in a 10% solution of diisopropylethylamine (DIPEA) in DCM.
- Shake the mixture for 2 minutes and repeat this step.
- Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

c) Coupling of Boc- β -Alanine 4-Nitrophenyl Ester:

- **Pre-activation (Optional but recommended):** While the 4-nitrophenyl ester is an active ester, the coupling efficiency can be enhanced. For difficult couplings, co-reagents can be beneficial.
- **Coupling Reaction:** Dissolve Boc- β -alanine 4-nitrophenyl ester (2-3 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF). Add this solution to the neutralized peptide-resin.
- **Reaction Monitoring:** Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellow) indicates the completion of the reaction.
- **Washing:** Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

[Click to download full resolution via product page](#)


Workflow for a single coupling cycle in Boc-SPPS.

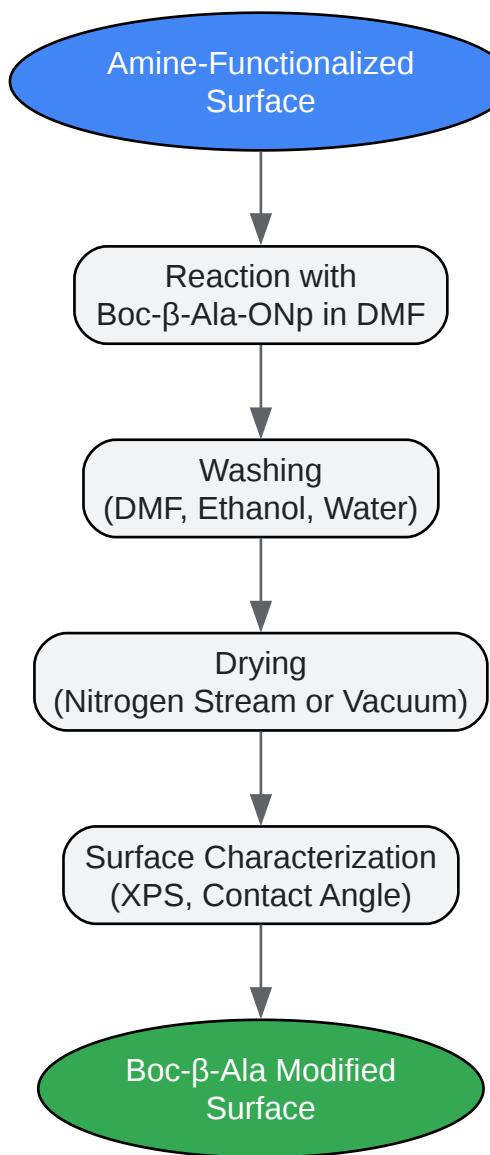
Drug Delivery Systems

The ester functionality of Boc- β -alanine 4-nitrophenyl ester provides a handle for designing prodrugs.^[1] By linking a therapeutic agent to β -alanine, its pharmacokinetic properties, such as solubility and bioavailability, can be modulated. The Boc group can be removed in a subsequent step to reveal a primary amine for further modification or to unmask the active drug conjugate.

This protocol describes the conjugation of a hypothetical drug molecule containing a primary or secondary amine (Drug-NH₂) to Boc- β -alanine.

- **Dissolution:** Dissolve Drug-NH₂ (1 equivalent) and Boc- β -alanine 4-nitrophenyl ester (1.2 equivalents) in a suitable aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
- **Base Addition:** Add a non-nucleophilic base, such as DIPEA (1.5 equivalents), to the reaction mixture to act as a proton scavenger.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
- **Work-up:** Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected drug- β -alanine conjugate.
- **Deprotection (Optional):** The Boc group can be removed by treating the conjugate with a solution of TFA in DCM (typically 1:1 v/v) for 1-2 hours at room temperature, followed by evaporation of the solvent and purification of the deprotected conjugate.

[Click to download full resolution via product page](#)


Logical workflow for prodrug conjugate synthesis.

Bioconjugation

Boc- β -alanine 4-nitrophenyl ester is utilized in bioconjugation to link molecules to surfaces or other biomolecules.^[1] The activated ester reacts with primary amines, such as the side chain of lysine residues in proteins or amine-functionalized surfaces, to form stable amide bonds.

This protocol outlines the general procedure for modifying a biomaterial surface that has been pre-functionalized with primary amine groups.

- Surface Preparation: Thoroughly clean and dry the amine-functionalized biomaterial surface.
- Reagent Solution Preparation: Prepare a solution of Boc- β -alanine 4-nitrophenyl ester (e.g., 10-50 mM) in a dry, aprotic solvent such as DMF or DMSO.
- Surface Reaction: Immerse the amine-functionalized surface in the reagent solution. The reaction can be carried out at room temperature for 4-12 hours. The inclusion of a non-nucleophilic base like DIPEA may be beneficial in some cases.
- Washing: After the reaction period, remove the surface from the solution and wash it extensively with the reaction solvent (DMF or DMSO) followed by a solvent in which the unreacted reagents are soluble but that will not damage the surface (e.g., ethanol or isopropanol), and finally with deionized water.
- Drying: Dry the modified surface under a stream of nitrogen or in a vacuum desiccator.
- Characterization: The successful modification of the surface can be confirmed by surface-sensitive analytical techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

[Click to download full resolution via product page](#)

Experimental workflow for surface bioconjugation.

Conclusion

Boc-β-alanine 4-nitrophenyl ester is a highly effective and versatile reagent with significant applications in peptide synthesis, the development of drug delivery systems, and bioconjugation. Its well-defined reactivity and the stability of the Boc protecting group allow for controlled and efficient chemical modifications. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists in the

fields of chemistry, biology, and pharmaceutical sciences, enabling them to leverage the full potential of this important chemical entity in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc- β -Alanine 4-Nitrophenyl Ester (CAS: 17547-09-0)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098815#boc-beta-alanine-4-nitrophenyl-ester-cas-number-17547-09-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com